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Compound of Interest

Compound Name: ML356

Cat. No.: B609152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of ML356, a

potent and selective inhibitor of the thioesterase (TE) domain of human fatty acid synthase

(FASN). The information presented herein is compiled from publicly available research,

primarily the probe report from the National Institutes of Health (NIH) Molecular Libraries

Program.

Core Efficacy and Physicochemical Properties
ML356 has been identified as a first-in-class inhibitor of the FASN-TE domain, a critical enzyme

in the terminal step of de novo fatty acid synthesis.[1] Inhibition of this domain blocks the

release of palmitate, the primary product of FASN, leading to a disruption of lipid metabolism,

which is often upregulated in various disease states, including cancer.

Biochemical Potency
The primary efficacy of ML356 is defined by its potent inhibition of the FASN-TE domain.

Compound Target IC50 (nM)

ML356 FASN-TE 334
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A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME)

properties of ML356 is provided below, offering insights into its drug-like characteristics.

Property Value

Aqueous Solubility

PBS (pH 7.4) 2.4 µg/mL (5.7 µM)

PAMPA Permeability

(pH 7.4) 0.2 x 10⁻⁶ cm/s

Plasma Protein Binding

Human 99.8%

Mouse 99.6%

Plasma Stability

Human (3 hr) 101%

Mouse (3 hr) 99%

Microsomal Stability

Human (1 hr) 103%

Mouse (1 hr) 98%

Hepatocyte Cytotoxicity

(LC50) > 50 µM

Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of

ML356.

FASN-TE Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of ML356 on the isolated FASN-TE domain.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of ML356 against the

FASN-TE domain.

Materials:

Recombinant human FASN-TE domain

ML356

4-methylumbelliferyl heptanoate (substrate)

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35)

Dimethyl sulfoxide (DMSO)

Microplate reader (fluorescence)

Procedure:

Prepare a stock solution of ML356 in DMSO.

Perform serial dilutions of the ML356 stock solution to create a range of test concentrations.

Add the FASN-TE enzyme to the wells of a microplate containing the assay buffer.

Add the diluted ML356 or DMSO (vehicle control) to the respective wells and incubate for a

predetermined period.

Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate.

Monitor the fluorescence increase resulting from the cleavage of the substrate over time

using a microplate reader.

Calculate the rate of reaction for each concentration of ML356.

Plot the reaction rates against the logarithm of the ML356 concentration and fit the data to a

dose-response curve to determine the IC50 value.
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Cellular Palmitate Biosynthesis Inhibition Assay
This cell-based assay measures the ability of ML356 to inhibit the synthesis of new fatty acids

within a cellular context.

Objective: To confirm the on-target effect of ML356 by measuring the inhibition of de novo

palmitate synthesis in a cellular environment.

Materials:

Cancer cell line known to overexpress FASN (e.g., PC-3)

ML356

Radiolabeled acetate (e.g., [1,2-¹⁴C]-acetic acid)

Cell culture medium and supplements

Scintillation counter

Multi-well cell culture plates

Procedure:

Seed the cancer cells in multi-well plates and allow them to adhere and grow overnight.

Treat the cells with various concentrations of ML356 or DMSO (vehicle control) for a

specified duration.

Introduce radiolabeled acetate to the cell culture medium and incubate to allow for its

incorporation into newly synthesized lipids.

After the incubation period, wash the cells to remove unincorporated radiolabeled acetate.

Lyse the cells and extract the total lipids.

Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation

counter.
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Normalize the radioactivity counts to the total protein content of each sample.

Calculate the percentage of inhibition of palmitate biosynthesis for each ML356
concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow
Fatty Acid Synthesis Pathway and ML356 Inhibition
The following diagram illustrates the de novo fatty acid synthesis pathway, highlighting the final

step catalyzed by the thioesterase domain of FASN and its inhibition by ML356.
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Caption: Inhibition of the FASN Thioesterase Domain by ML356.

Experimental Workflow for Efficacy Determination
The logical flow of experiments to establish the preliminary efficacy of ML356 is depicted

below.
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Caption: Workflow for ML356 Efficacy Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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